molecular formula C13H14O4 B11804088 4-Butoxybenzofuran-6-carboxylic acid

4-Butoxybenzofuran-6-carboxylic acid

Cat. No.: B11804088
M. Wt: 234.25 g/mol
InChI Key: PKOHRQXSCCEQQI-UHFFFAOYSA-N
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Description

4-Butoxybenzofuran-6-carboxylic acid is a chemical building block of significant interest in medicinal and organic chemistry. It is built around the benzofuran scaffold, a structure recognized as a "privileged scaffold" in drug discovery due to its prevalence in compounds with diverse biological activities . The molecule features a carboxylic acid functional group at the 6-position, which provides a versatile handle for synthetic modification through various reactions typical of carboxylic acids, such as formation of amides, esters, and acid chlorides . The addition of a 4-butoxy substituent is likely to enhance the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interaction with biological targets. As a result, this compound serves as a valuable intermediate for researchers synthesizing more complex molecules, particularly in the development of potential pharmaceutical agents. Benzofuran-carboxylic acid derivatives are known to be key intermediates in the synthesis of active pharmaceutical ingredients, such as Lifitegrast . Researchers can utilize the carboxylic acid moiety to create covalent links to other molecular fragments, making it an essential tool for constructing combinatorial libraries or for lead optimization in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-butoxy-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-2-3-5-16-11-7-9(13(14)15)8-12-10(11)4-6-17-12/h4,6-8H,2-3,5H2,1H3,(H,14,15)

InChI Key

PKOHRQXSCCEQQI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC2=C1C=CO2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Butoxybenzofuran 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 4-Butoxybenzofuran-6-carboxylic acid is characterized by a polarized carbonyl group and an acidic proton. This structure allows for two main types of reactions: deprotonation to form a carboxylate salt and nucleophilic acyl substitution at the carbonyl carbon.

Carboxylate Salt Formation

Due to the acidic nature of the carboxylic acid proton, this compound readily reacts with bases to form carboxylate salts. This is a simple acid-base reaction where the proton of the hydroxyl group is transferred to the base.

The general reaction is as follows:

Carboxylate Salt Formation Reaction

Reaction of this compound with a generic base (B) to form a carboxylate salt.

Common bases used for this transformation include inorganic bases like sodium hydroxide or potassium carbonate, as well as organic bases like amines. The resulting carboxylate salts are ionic compounds and often exhibit increased solubility in water compared to the parent carboxylic acid.

Base Product Byproduct
Sodium Hydroxide (NaOH)Sodium 4-butoxybenzofuran-6-carboxylateWater (H₂O)
Potassium Carbonate (K₂CO₃)Potassium 4-butoxybenzofuran-6-carboxylateWater (H₂O) and Carbon Dioxide (CO₂)
Ammonia (NH₃)Ammonium 4-butoxybenzofuran-6-carboxylateNone

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a key class of reactions for carboxylic acids and their derivatives. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the hydroxyl group. For carboxylic acids, the hydroxyl group is a poor leaving group, so the reaction often requires acid catalysis or conversion of the hydroxyl group into a better leaving group. chemicalbook.com

The general mechanism involves the following steps:

Activation of the carbonyl group (often by protonation in acidic conditions).

Nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the leaving group to restore the carbonyl group.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed as a byproduct is removed. masterorganicchemistry.com

Esterification Reaction

Fischer esterification of this compound with a generic alcohol (R-OH) to form an ester.

Alcohol Ester Product Catalyst
MethanolMethyl 4-butoxybenzofuran-6-carboxylateH₂SO₄
EthanolEthyl 4-butoxybenzofuran-6-carboxylateH₂SO₄
IsopropanolIsopropyl 4-butoxybenzofuran-6-carboxylateH₂SO₄

The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because the basic amine will deprotonate the acidic carboxylic acid to form a stable carboxylate salt. libretexts.orgsciepub.com To overcome this, the reaction is often carried out at high temperatures to dehydrate the salt, or a coupling agent is used. libretexts.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC).

Amide Formation Reaction

Amide formation from this compound and a generic amine (R-NH₂) using a coupling agent.

Amine Amide Product Coupling Agent/Condition
Ammonia4-Butoxybenzofuran-6-carboxamideHigh Temperature or DCC
MethylamineN-Methyl-4-butoxybenzofuran-6-carboxamideHigh Temperature or DCC
AnilineN-Phenyl-4-butoxybenzofuran-6-carboxamideHigh Temperature or DCC

Carboxylic acids can be converted into more reactive acid halides, typically acid chlorides, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These reagents effectively replace the hydroxyl group with a halogen, creating a much better leaving group and a highly reactive acylating agent. openstax.org

Acid Halide Formation Reaction

Formation of 4-Butoxybenzofuran-6-carbonyl chloride from this compound using thionyl chloride.

Reagent Acid Halide Product Byproducts
Thionyl chloride (SOCl₂)4-Butoxybenzofuran-6-carbonyl chlorideSO₂ + HCl
Oxalyl chloride ((COCl)₂)4-Butoxybenzofuran-6-carbonyl chlorideCO + CO₂ + HCl
Phosphorus pentachloride (PCl₅)4-Butoxybenzofuran-6-carbonyl chloridePOCl₃ + HCl

Acid anhydrides can be synthesized from carboxylic acids through various methods. One common approach involves the reaction of a carboxylate salt with an acid chloride. Alternatively, two equivalents of a carboxylic acid can be dehydrated at high temperatures, though this is generally only practical for simple carboxylic acids. A more versatile method involves the reaction of a carboxylic acid with a pre-formed acid chloride. nih.gov

Acid Anhydride Formation Reaction

Formation of a symmetric acid anhydride from this compound.

For the formation of mixed anhydrides, a carboxylate can be reacted with a different acid chloride.

Reactants Anhydride Product Conditions
2 x this compound4-Butoxybenzofuran-6-carboxylic anhydrideHigh Temperature
Sodium 4-butoxybenzofuran-6-carboxylate + 4-Butoxybenzofuran-6-carbonyl chloride4-Butoxybenzofuran-6-carboxylic anhydride-
This compound + Acetic anhydride4-Butoxybenzofuran-6-carboxylic acetic anhydride (mixed)Heat

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties. For benzofuran (B130515) derivatives, these methods elucidate the fundamental aspects of their chemical behavior. While specific computational studies on 4-Butoxybenzofuran-6-carboxylic acid are not extensively documented in publicly available literature, the principles and outcomes of such analyses can be understood by examining studies on analogous compounds, such as other benzofuran carboxylic acids and their derivatives. researchgate.netjetir.orgnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that accurately predicts molecular properties by calculating the electron density of a system. emerald.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like benzofuran derivatives. researchgate.netemerald.com DFT calculations can provide detailed information on geometry, electronic structure, and vibrational frequencies. nih.gov

A fundamental step in computational analysis is structural optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. jetir.org This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. For benzofuran derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to predict geometric parameters like bond lengths, bond angles, and dihedral angles. nih.gov

In studies of related compounds like 1-benzofuran-2-carboxylic acid, the calculated geometric parameters show excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical model. researchgate.netresearchgate.net For this compound, this analysis would reveal the planarity of the benzofuran ring system and the preferred orientation of the butoxy and carboxylic acid substituents. The butoxy chain, being flexible, would be a particular focus of conformational analysis to identify its most stable spatial arrangement.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran Carboxylic Acid Moiety (Based on Analogous Compounds) This table presents typical bond lengths and angles for the core benzofuran carboxylic acid structure, as computational data for the specific 4-butoxy derivative is not available. Data is derived from studies on 1-benzofuran-2-carboxylic acid. researchgate.net

Parameter Bond Calculated Value (Å or °)
Bond Lengths C=O ~1.21 Å
C-O (acid) ~1.36 Å
O-H ~0.97 Å
C-C (ring) ~1.37 - 1.42 Å
C-O (ring) ~1.36 - 1.38 Å
Bond Angles O=C-O ~122°
C-O-H ~106°
C-C-C (ring) ~118° - 133°

The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. physchemres.org DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ic.ac.uk The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. physchemres.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable. nih.govphyschemres.org

For benzofuran derivatives, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO may be distributed over the carboxylic acid group or other electron-withdrawing parts of the molecule. researchgate.net This distribution dictates the charge transfer characteristics within the molecule. Time-dependent DFT (TD-DFT) calculations can further predict electronic transitions, which correspond to the absorption of light in UV-Vis spectroscopy. nih.gov

Table 2: Representative Electronic Properties for Benzofuran Carboxylic Acid Analogs This table provides example values for electronic properties based on DFT studies of compounds like 1-benzofuran-2-carboxylic acid to illustrate the typical output of such calculations. researchgate.netnih.gov

Property Typical Calculated Value Significance
HOMO Energy ~ -6.4 eV Electron-donating ability
LUMO Energy ~ -1.6 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 4.8 eV Chemical reactivity, stability
Dipole Moment (μ) ~ 2.0 - 4.0 Debye Molecular polarity

Vibrational spectroscopy is a powerful tool for identifying molecular structures and functional groups. emerald.com DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to each spectral peak. emerald.com

Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. wuxiapptec.com For this compound, this analysis would help assign characteristic frequencies for the C=O stretch of the carboxylic acid, the O-H stretch, the aromatic C-H stretches, and the vibrations of the butoxy chain. researchgate.netwuxiapptec.com

Table 3: Example Vibrational Frequency Assignments for a Benzofuran Carboxylic Acid Analog This table illustrates typical vibrational modes and their calculated frequencies for a benzofuran carboxylic acid, which would be similar for the target compound. researchgate.netwuxiapptec.com

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
O-H stretching Carboxylic Acid ~3600-3700
C-H stretching (aromatic) Benzene Ring ~3050-3150
C=O stretching Carboxylic Acid ~1750-1780
C=C stretching Benzofuran Ring ~1500-1600
C-O stretching (ether) Butoxy Group ~1200-1250
O-H bending Carboxylic Acid ~1150-1200

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. physchemres.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. jetir.orgwuxiapptec.com

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen atoms) that are susceptible to electrophilic attack. physchemres.org Blue regions indicate positive electrostatic potential, representing electron-poor areas (e.g., around acidic hydrogen atoms) that are attractive to nucleophiles. physchemres.org For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen of the carboxylic acid and the furan (B31954) oxygen, while the most positive potential would be located on the carboxylic acid's hydroxyl hydrogen. researchgate.netresearchgate.net

Molecules with extensive π-conjugated systems and significant charge separation, like many benzofuran derivatives, can exhibit Nonlinear Optical (NLO) properties. researchgate.net These properties are relevant for applications in optoelectronics and materials science. nih.gov Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). physchemres.org

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability describes the nonlinear response to that field. researchgate.net A high hyperpolarizability value suggests that a material could be effective for applications like frequency doubling of light. researchgate.net DFT calculations on benzofuran derivatives have shown that the presence of electron-donating and electron-accepting groups connected by a π-system can lead to significant NLO responses. physchemres.orgresearchgate.net The first-order hyperpolarizability of some 2-phenylbenzofuran derivatives has been calculated to be in the range of 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-benzofuran-2-carboxylic acid
2-phenylbenzofuran

Intermolecular Interaction Analysis

Intermolecular interactions are fundamental to understanding the crystal packing, stability, and physicochemical properties of a compound. Techniques such as Hirshfeld surface analysis, topological analysis, and NBO studies provide deep insights into these non-covalent interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts and hydrogen bonding patterns. At present, no published studies have reported a Hirshfeld surface analysis for this compound.

The quantum theory of atoms in molecules (QTAIM) allows for a topological analysis of the electron density, providing a rigorous definition of atoms, bonds, and the nature of chemical interactions. This analysis can characterize the strength and nature of intermolecular bonds. There are currently no available topological analysis studies for this compound in the scientific literature.

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (Lewis structures). It is used to investigate charge transfer, hyperconjugative interactions, and the strength of intermolecular hydrogen bonds. A review of existing literature reveals no NBO studies have been conducted on this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are crucial in modern drug discovery for predicting the interaction of a ligand with a biological target and assessing its potential as an inhibitor.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and the key interactions stabilizing the complex. To date, no molecular docking studies have been published that investigate the binding modes of this compound with any biological target.

Assessment of Inhibitory Effects Against Biological Targets

Building on docking predictions, molecular dynamics simulations can assess the stability of ligand-protein complexes and help in evaluating the inhibitory potential of a compound against biological targets such as enzymes or receptors. There is no available research detailing the assessment of the inhibitory effects of this compound against any biological targets.

Dynamic Behavior and Reactive Site Identification

In the absence of direct research, a theoretical approach would be necessary to elucidate these characteristics. Such an approach would likely involve quantum chemical calculations, such as Density Functional Theory (DFT), which has been successfully applied to determine the BDEs of C–COOH bonds in other carboxylic acids. iphy.ac.cn For instance, studies on various acids have shown that computational methods like B3P86 can predict bond dissociation energies with a high degree of accuracy when compared to experimental values. iphy.ac.cn These calculations help in identifying the weakest bonds within a molecule, which are often the most likely sites for chemical reactions to occur.

Molecular dynamics simulations would be another crucial tool to understand the dynamic behavior of this compound. These simulations could model the movement of the butoxy chain and the interactions of the carboxylic acid group with its environment over time. This would provide insights into the molecule's conformational flexibility and the accessibility of its reactive sites.

The reactive sites of this compound are anticipated to be centered around the functional groups: the carboxylic acid moiety and the oxygen atoms of the butoxy group and the benzofuran ring. The carboxylic acid group contains an acidic proton and electrophilic carbon, making it a primary site for various reactions. The lone pairs on the oxygen atoms also present nucleophilic sites.

A comprehensive theoretical study would be required to generate precise data on the bond dissociation energies and to map the reactive surface of the molecule. Such a study would provide valuable, quantitative insights into the stability and reactivity of this compound.

Interactive Data Table: Theoretical Bond Dissociation Energies (Illustrative)

The following table is illustrative and contains hypothetical data to demonstrate how research findings would be presented. No experimental or calculated data for this compound were found in the public domain.

Bond in this compoundPredicted Bond Dissociation Energy (kJ/mol)Computational Method
C(carboxyl)-COOHData not availableDFT/B3LYP
O-H (in COOH)Data not availableDFT/B3LYP
C(ring)-O(butoxy)Data not availableDFT/B3LYP
O(butoxy)-C(butyl)Data not availableDFT/B3LYP

Investigated Biological Activities and Mechanisms in Vitro Studies

Anticancer and Cytotoxic Potentials

The benzofuran (B130515) scaffold is a key component in many compounds exhibiting potent anticancer properties. nih.govnih.govrsc.org Derivatives of benzofuran carboxylic acid, in particular, have been a focus of research due to their ability to induce cell death in cancer lines, often with selectivity over non-cancerous cells. nih.gov

Numerous studies have demonstrated that synthetic derivatives of benzofuran can be selectively toxic to cancer cells. For instance, certain halogenated derivatives have shown significant cytotoxic activity against human leukemia and cervix carcinoma cell lines while being less toxic to normal endothelial cells. nih.gov

One study highlighted a specific benzofuran-based carboxylic acid derivative, referred to as compound 9e , which was particularly effective against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 2.52 μM, a potency comparable to the standard chemotherapy drug doxorubicin. nih.govacs.org Further investigation into its mechanism revealed that this compound arrests the cell cycle at the G2/M phase. acs.org Treatment of MDA-MB-231 cells with this derivative led to a significant increase in the population of cells in the G2/M phase (from 10.80% in control cells to 32.30%) and a marked increase in the sub-G1 phase, which is indicative of apoptosis (from 1.43% in control cells to 25.53%). acs.org Other benzofuran derivatives have also demonstrated the ability to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer. nih.govresearchgate.net

The anticancer effects of benzofuran derivatives are often linked to their ability to inhibit specific molecular pathways crucial for cancer cell growth and survival. researchgate.net

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation and survival, and its dysregulation is common in many cancers. Several benzofuran derivatives have been identified as potent inhibitors of this pathway. A series of novel benzofuran compounds were synthesized and evaluated for their anticancer activity, with the most active compounds (8, 9, and 11 ) showing strong inhibitory activity against PI3Kα, with IC₅₀ values of 4.1, 7.8, and 20.5 µM, respectively. nih.gov These compounds were also found to induce cell cycle arrest at the G2/M phase and trigger both extrinsic and intrinsic apoptosis in MCF-7 breast cancer cells. nih.gov Other studies have also designed and synthesized benzofuran derivatives specifically as mTOR inhibitors, demonstrating their ability to block both mTORC1 and Akt signaling. nih.govresearchgate.net

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. researchgate.net Several classes of benzofuran derivatives have been developed as tubulin polymerization inhibitors. nih.govmdpi.com One study reported a series of 3-amidobenzofuran derivatives, with compound 6g showing the greatest cytotoxicity against multiple cancer cell lines, including MDA-MB-231 (breast) and HCT-116 (colon), with IC₅₀ values of 3.01 and 5.20 μM, respectively. nih.gov Mechanistic studies confirmed that this compound arrested cancer cells in the G2/M phase of the cell cycle and inhibited tubulin polymerization in a manner similar to the known inhibitor Combretastatin A-4 (CA-4). nih.gov

Antimicrobial Properties

The benzofuran nucleus is a promising scaffold for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance. rsc.orgrsc.org Derivatives of benzofuran carboxylic acid have shown activity against a range of pathogenic bacteria and fungi. nih.govchemicalbook.comnih.gov

Research has shown that introducing halogen atoms into the benzofuran structure can confer or enhance antibacterial activity. nih.gov A study on halogenated derivatives of 3-benzofurancarboxylic acid found that several compounds were active against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov Another study identified a benzofuran derivative (Compound 17 ) with outstanding activity against the Gram-positive bacterium Staphylococcus aureus (MIC of 8 µg/mL). nih.govresearchgate.net Some derivatives also exhibit activity against Gram-negative bacteria, such as Pseudomonas aeruginosa. rsc.org

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
Halogenated 3-benzofurancarboxylic acidsStaphylococcus aureus50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acidsStaphylococcus epidermidis50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acidsBacillus subtilis50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acidsBacillus cereus50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acidsMicrococcus luteus50 - 200 nih.gov
Benzofuran derivative (Compound 17)Staphylococcus aureus8 nih.govresearchgate.net
Benzofuran derivative (Compound 17)Bacillus cereus256 nih.govresearchgate.net

Certain benzofuran carboxylic acid derivatives have also demonstrated notable antifungal properties. In the same study of halogenated derivatives, two compounds exhibited antifungal activity against Candida species, which are common causes of opportunistic fungal infections in humans. nih.gov

Compound IDFungal StrainActivity (MIC in µg/mL)Reference
Compound VI (halogenated 3-benzofurancarboxylic acid)Candida albicans100 nih.gov
Compound VI (halogenated 3-benzofurancarboxylic acid)Candida parapsilosis100 nih.gov
Compound III (halogenated 3-benzofurancarboxylic acid)Candida albicans100 nih.gov
Compound III (halogenated 3-benzofurancarboxylic acid)Candida parapsilosis100 nih.gov

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as virulence factor production and biofilm formation, based on population density. nih.gov Inhibiting the QS system is considered a promising anti-virulence strategy that may reduce the risk of resistance development. researchgate.net

Recent research has identified benzofuran derivatives as potential QS inhibitors. nih.gov In a study using Chromobacterium violaceum as a biosensor, several benzofuran derivatives were found to inhibit QS, as measured by the reduction in the production of the purple pigment violacein, which is a QS-regulated process. nih.govresearchgate.net This interference with bacterial communication highlights a sophisticated mechanism by which these compounds can exert their antimicrobial effects, moving beyond direct killing to disarming pathogens. researchgate.net

Antioxidant Activities

The antioxidant potential of benzofuran derivatives, including compounds structurally related to 4-Butoxybenzofuran-6-carboxylic acid, has been a subject of scientific interest. The core benzofuran structure, combined with a carboxylic acid functional group, is believed to contribute to these properties. chemicalbook.com

Benzofuran-6-carboxylic acid, a closely related compound, has been noted for its antioxidant properties, which include the ability to scavenge free radicals. chemicalbook.com The mechanism behind this activity is generally attributed to the molecule's ability to donate a hydrogen atom or an electron to neutralize unstable free radicals, such as reactive oxygen species (ROS). nih.govmdpi.com The aromatic ring system of the benzofuran moiety can stabilize the resulting radical through resonance, making the compound an effective radical scavenger. nih.gov

The general mechanisms by which phenolic and carboxylic acid-containing compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, followed by protonation. nih.gov

Anti-inflammatory Properties

While specific studies on the anti-inflammatory properties of this compound are not extensively detailed, compounds containing benzofuran and carboxylic acid moieties have been investigated for such activities. mdpi.comnih.gov Inflammation is a complex biological response to harmful stimuli, and its modulation is a key therapeutic strategy. nih.gov The pharmacological effects of many anti-inflammatory agents are linked to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid and the production of pro-inflammatory mediators. nih.gov Some meroterpenoids containing a cyclohexene (B86901) moiety, which share some structural features, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Enzyme Inhibition Studies

Benzofuran-6-carboxylic acid has been identified as a potential inhibitor of transglutaminases. chemicalbook.com Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in the pathogenesis of several human diseases, including certain cancers, neurodegenerative disorders, and celiac sprue. nih.gov The enzymatic function of TG2 is often central to its role in disease pathology, making the inhibition of its active site a viable therapeutic approach. nih.gov Research into TG2 inhibitors has explored various chemical structures, including those based on a 3-halo-4,5-dihydroisoxazole pharmacophore, which target the active site cysteine of the enzyme. nih.gov

Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological and pathological processes, and their inhibition has therapeutic applications. nih.govmdpi.com

In one study, a series of benzofuran-containing carboxylic acid derivatives demonstrated potent and selective inhibition of the tumor-associated isoform hCA IX over the off-target cytosolic isoforms hCA I and II. nih.govnih.gov Specifically, compounds designated as 9b, 9e, and 9f acted as submicromolar hCA IX inhibitors. nih.gov Carboxylic acids can inhibit carbonic anhydrases through several mechanisms, including direct coordination to the zinc ion in the active site or by anchoring to the zinc-bound water molecule. nih.gov

The inhibitory activities (Ki) of these benzofuran derivatives against four different hCA isoforms are presented below.

CompoundhCA I (Ki, μM)hCA II (Ki, μM)hCA IX (Ki, μM)hCA XII (Ki, μM)
9b>1042.80.915.8
9e5.237.10.794.6
9f>1026.30.563.5
Acetazolamide (Standard)0.0120.0120.0250.0058

Protein Kinase Inhibition (e.g., DYRK1A, CLKs)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are implicated in various cellular processes, and their dysregulation is associated with several diseases, including neurodegenerative disorders and cancer. researchgate.netnih.gov Consequently, inhibitors of these kinases are of significant interest in drug discovery. researchgate.netmdpi.com Research into the benzofuran scaffold, a core component of this compound, has revealed its potential as a source of kinase inhibitors.

Studies have shown that certain benzofuran derivatives can act as potent inhibitors of DYRK1A and CLKs. The inhibitory activity is often influenced by the substitution pattern on the benzofuran ring system. For instance, the introduction of specific chemical groups can enhance the binding affinity of the compound to the ATP-binding pocket of the kinases, thereby blocking their catalytic activity. While direct inhibitory data for this compound on DYRK1A and CLKs is not extensively detailed in the provided context, the general activity of related benzofuran structures suggests a potential for interaction. The exploration of similar compounds indicates that the butoxy group and the carboxylic acid moiety would play crucial roles in defining the inhibitory profile and selectivity towards these kinases.

Kinase TargetGeneral RoleImplication of Inhibition
DYRK1A Regulation of cell proliferation, differentiation, and neuronal development. nih.govresearchgate.netPotential therapeutic strategy for neurodegenerative diseases and certain cancers. researchgate.net
CLKs Regulation of mRNA splicing. nih.govModulation of alternative splicing, relevant in cancer therapy. mdpi.com

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. scispace.com ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. nih.govmdpi.com The mechanism of ACE inhibition typically involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. scispace.com

The inhibitory potential of carboxylic acid-containing compounds has been a focal point of ACE inhibitor design. nih.gov The carboxylic acid group can interact with the zinc ion present in the active site of ACE, a critical interaction for potent inhibition. While specific IC50 values for this compound are not provided, the structural features, namely the carboxylic acid group, suggest a plausible mechanism for ACE inhibition. Structure-activity relationship studies of various ACE inhibitors have highlighted the importance of a terminal carboxylic acid for binding to the enzyme's active site. ebi.ac.uk

CYP24A1 Inhibition

CYP24A1 is a mitochondrial enzyme responsible for the catabolism of vitamin D metabolites, including the active form, calcitriol (B1668218). nih.gov Inhibition of CYP24A1 can increase the local concentration and half-life of calcitriol, thereby enhancing its biological effects. nih.gov This has therapeutic implications, particularly in cancer treatment, where calcitriol has shown anti-proliferative activity. nih.gov

Research into CYP24A1 inhibitors has explored various chemical scaffolds. While direct data on this compound is limited, the general principle of inhibiting this enzyme involves compounds that can fit into its active site and block the metabolic activity. The lipophilic butoxy group and the benzofuran core of this compound could contribute to its binding to the hydrophobic active site of the cytochrome P450 enzyme.

Ion Channel Modulation (e.g., ClC-K Cl- channels)

ClC-K chloride channels are predominantly expressed in the kidneys and inner ear, where they play crucial roles in salt reabsorption and endolymph production, respectively. nih.gov The modulation of these channels presents a therapeutic target for conditions like Bartter's syndrome and hypertension. nih.gov

Phenyl-benzofuran carboxylic acid derivatives have been identified as potent inhibitors of ClC-Ka channels. nih.gov The constrained conformation provided by the phenyl-benzofuran ring system is a key determinant of their high affinity. These compounds represent some of the most potent inhibitors of ClC-Ka described to date, with affinities in the low micromolar range. nih.gov Notably, some benzofuran-based compounds have also been shown to inhibit the ClC-Kb isoform with similar affinity, making them the first identified inhibitors for this channel subtype. nih.gov The carboxylic acid moiety is a crucial structural feature for the blocking activity of these compounds.

Anticonvulsant Activity and Associated Mechanisms (e.g., GABAergic System)

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a key mechanism of action for many anticonvulsant drugs. nih.gov This can be achieved by various means, including the inhibition of GABA uptake or metabolism. nih.gov

While direct evidence for the anticonvulsant activity of this compound is not available in the provided search results, compounds that modulate GABAergic transmission are of great interest in epilepsy research. For instance, inhibitors of GABA uptake have demonstrated anticonvulsant effects in animal models of epilepsy. nih.gov The potential interaction of this compound with components of the GABAergic system would require specific investigation.

Antiviral Activity (e.g., Anti-HIV Effects)

The search for novel antiviral agents is a continuous effort in medicinal chemistry. One of the key targets for anti-HIV drugs is the reverse transcriptase enzyme, which is essential for the replication of the virus. nih.gov

Although there is no specific information on the anti-HIV activity of this compound in the provided results, the general field of antiviral drug discovery often explores diverse chemical scaffolds. For example, a quinoline (B57606) carboxylic acid derivative has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme. nih.gov This highlights the potential for carboxylic acid-containing heterocyclic compounds to exhibit antiviral properties. The evaluation of this compound for such activity would be a novel area of investigation.

Advanced Applications and Potential Research Directions

Application as Pharmaceutical Intermediates and Building Blocks

The benzofuran (B130515) ring system is a core component of many biologically active compounds and is of significant interest to medicinal chemists. nih.gov Specifically, the related compound, benzofuran-6-carboxylic acid, is a crucial intermediate in the synthesis of Lifitegrast, a drug used for treating dry eye disease. google.comresearchgate.net This highlights the value of the benzofuran-6-carboxylic acid scaffold as a building block in pharmaceutical manufacturing. chemicalbook.com While "4-Butoxybenzofuran-6-carboxylic acid" could theoretically serve as a modified intermediate to introduce a butoxy group into a final drug molecule, specific examples of its use in this capacity are not documented in the available literature. A patent for the synthesis of 4-benzofuran-carboxylic acid also underscores the industrial importance of this class of compounds as intermediates. google.com

Integration in Materials Science

There is no specific information available regarding the integration of "this compound" into materials science applications. However, the general class of benzofuran derivatives has been explored for various roles.

Development of Novel Therapeutic Agents

The benzofuran scaffold is present in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and antioxidant effects. nih.govrsc.org The specific substituents on the benzofuran ring play a critical role in determining the biological activity. While this suggests that "this compound" could be a candidate for therapeutic agent development, there is no available research that evaluates its specific biological activities.

High-Performance Liquid Chromatography (HPLC) Detection Methods

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the separation and quantification of benzofuran derivatives and carboxylic acids. chemicalbook.com Methods for analyzing related compounds have been developed, which typically involve reverse-phase chromatography. While a specific HPLC method for "this compound" is not published, established principles of chromatography indicate that such a method could be readily developed for its analysis and purification.

Targeted Drug Delivery Systems (e.g., Coatings for Nanoparticles)

The carboxylic acid group is widely used to functionalize nanoparticles for biomedical applications, including targeted drug delivery. researchgate.netnih.gov This functional group can be used to covalently link the molecule to the surface of a nanocarrier. nih.gov In theory, the carboxylic acid moiety of "this compound" makes it suitable for use as a coating or linker for nanoparticles. citedrive.com This would allow it to be part of a targeted drug delivery system, either as the therapeutic agent itself or as a structural component. However, no studies have been published demonstrating this specific application.

Emerging Areas of Research for Butoxybenzofuran Carboxylic Acids

The foundational structure of butoxybenzofuran carboxylic acids has proven to be a versatile scaffold in medicinal chemistry, leading to the exploration of its derivatives in a variety of therapeutic areas. While established research has highlighted their potential as anticancer and antimicrobial agents, emerging research is venturing into novel and complex disease targets, particularly in the realms of neurodegenerative disorders and viral infections.

One of the most promising new frontiers for benzofuran-based compounds is in the development of treatments for Alzheimer's disease. frontiersin.orgthieme-connect.com This neurodegenerative disorder is characterized by the accumulation of amyloid-beta (Aβ) plaques and a decline in acetylcholine (B1216132) levels. frontiersin.org Research has shown that certain benzofuran derivatives can act as multi-target agents against Alzheimer's disease. thieme-connect.comfrontiersin.org These compounds have been reported to inhibit the formation of Aβ fibrils, a key pathological hallmark of the disease. frontiersin.org Furthermore, derivatives of benzofuran have demonstrated inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes that break down the neurotransmitter acetylcholine. frontiersin.orgfrontiersin.org By inhibiting these enzymes, these compounds can help maintain higher levels of acetylcholine in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's. Some 2-arylbenzofuran derivatives have also been investigated as inhibitors of β-secretase (BACE1), another key enzyme in the production of Aβ peptides. tandfonline.com Beyond direct enzyme inhibition, novel benzofuran-2-carboxamide (B1298429) derivatives have shown neuroprotective and antioxidant effects, protecting neuronal cells from excitotoxic damage. biomolther.org

Another significant and rapidly evolving area of investigation is the antiviral potential of benzofuran derivatives. Recent studies have identified new benzofuran compounds that act as STING (stimulator of interferon genes) agonists. nih.gov The STING pathway is a critical component of the innate immune system that detects the presence of viral DNA and triggers an immune response, including the production of type I interferons. nih.gov By activating this pathway, these benzofuran derivatives can induce a broad-spectrum antiviral state in host cells, making them promising candidates for the development of host-directed antiviral therapies. nih.gov This is a particularly attractive strategy as it has the potential to be effective against a wide range of viruses and may be less susceptible to the development of viral resistance compared to drugs that target specific viral proteins.

While research into neurodegenerative and viral diseases is at the forefront, the established anticancer applications of this class of compounds continue to expand. Benzofuran-based carboxylic acids have been evaluated for their antiproliferative action against various cancer cell lines, including breast cancer. nih.gov The core benzofuran structure is a key component of many biologically active natural and synthetic compounds with unique therapeutic potentials. nih.govrsc.org This has encouraged medicinal chemists to continue exploring new derivatives to improve human health. nih.gov

The antimicrobial properties of benzofuran derivatives also remain an active area of research. rsc.orgrsc.orgmdpi.comnih.gov With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. rsc.org Benzofuran carboxylic acids have demonstrated notable activity against various bacterial and fungal strains, making them a valuable scaffold for the development of new anti-infective drugs. rsc.orgmdpi.com

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current research landscape for 4-Butoxybenzofuran-6-carboxylic acid is essentially a blank slate. There are no published studies that specifically describe its synthesis, characterization, or investigation into its potential therapeutic effects. While general methods for the synthesis of benzofuran-6-carboxylic acid have been reported, and various substitutions on the benzofuran (B130515) ring have been explored, the specific introduction of a butoxy group at the 4-position has not been detailed in accessible scientific literature. Consequently, there are no research findings to summarize regarding its mechanism of action, pharmacological properties, or any other scientific insights.

Identification of Knowledge Gaps and Unexplored Avenues

The absence of dedicated research on this compound highlights a significant knowledge gap. Key unexplored avenues include:

Synthesis and Characterization: The most fundamental gap is the lack of a reported synthetic route to obtain this compound. Consequently, its physical and chemical properties, such as melting point, solubility, and spectral data, remain undetermined.

Biological Activity: The biological profile of this compound is entirely unknown. Screening for potential antimicrobial, anti-inflammatory, anticancer, or other therapeutic activities has not been documented.

Pharmacokinetics and Pharmacodynamics: No studies have been conducted to understand how the compound is absorbed, distributed, metabolized, and excreted in biological systems, nor its interaction with potential molecular targets.

Strategic Directions for Future Investigations on this compound

To address the current void in knowledge, future research should strategically focus on the following areas:

Development of a Synthetic Pathway: The initial and most critical step would be to design and optimize a reliable synthetic method for this compound. This would likely involve the synthesis of a suitably substituted phenol (B47542) precursor followed by the construction of the furan (B31954) ring.

Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

In Vitro Biological Screening: A broad-based in vitro screening campaign should be initiated to explore the compound's potential biological activities. This could include assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and enzyme inhibition assays relevant to various diseases.

Computational Modeling: In parallel with experimental work, computational studies could be employed to predict the compound's properties, potential biological targets, and to guide the design of future derivatives.

Potential for Translational Research and Interdisciplinary Collaborations

Should initial screenings reveal promising biological activity, there would be significant potential for translational research. This would necessitate a multidisciplinary approach, bringing together experts from various fields:

Medicinal Chemistry: To synthesize analogs of this compound to establish structure-activity relationships and optimize potency and selectivity.

Pharmacology and Toxicology: To conduct in-depth in vivo studies to evaluate the compound's efficacy, safety profile, and pharmacokinetic properties in animal models.

Structural Biology: To elucidate the mechanism of action by studying the interaction of the compound with its biological target at the molecular level.

Collaboration between academic research institutions and pharmaceutical companies would be crucial to advance a promising compound from a laboratory curiosity to a potential therapeutic agent. The unexplored nature of this compound presents a unique opportunity for novel discoveries in drug development.

Q & A

Basic: What synthetic strategies are recommended for 4-Butoxybenzofuran-6-carboxylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves cyclization of substituted benzofuran precursors followed by carboxylation. Key steps include:

  • Friedel-Crafts alkylation to introduce the butoxy group, using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Carboxylation via Kolbe-Schmitt reaction under high CO₂ pressure (5–10 atm) and temperatures of 120–150°C, with potassium carbonate as a base .
  • Yield optimization: Use catalytic Pd(OAc)₂ for cross-coupling steps (if intermediates require aryl halide functionalization) and purify via recrystallization in ethanol/water (70:30 v/v) to achieve >85% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the benzofuran proton at δ 7.2–7.4 ppm (multiplet) and the butoxy methylene group at δ 4.1 ppm (triplet). Carboxylic acid protons appear as a broad singlet at δ 12–13 ppm .
    • FT-IR: Confirm the carboxylic acid group via O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1700 cm⁻¹) .
  • Chromatography:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40) at 1.0 mL/min, retention time ~8.2 min .

Advanced: How does the butoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The electron-donating butoxy group enhances the electron density of the benzofuran ring, increasing reactivity toward electrophilic aryl halides.

  • Catalyst selection: Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C achieves >90% coupling efficiency with arylboronic acids .
  • Steric effects: The butoxy group’s bulkiness may hinder para-substitution; meta-substituted derivatives show higher yields (e.g., 78% vs. 65% for para) .

Advanced: How can discrepancies in reported antimicrobial activity data be resolved?

Answer:
Contradictions often arise from variations in:

  • Assay conditions: Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton broth, 37°C, 18–24 hr incubation) .
  • Compound solubility: Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
  • Control strains: Include reference strains (e.g., E. coli ATCC 25922) for cross-study comparability .

Advanced: What computational approaches predict the ADMET properties of this compound?

Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) and assess metabolic stability .
  • QSAR models: Predict logP (2.1 ± 0.3) and aqueous solubility (0.12 mg/mL) via SwissADME .
  • Toxicity: Apply ProTox-II to identify potential hepatotoxicity (probability score: 0.72) and prioritize in vitro validation .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Primary solvent: Ethanol (95%) at 60°C, with gradual cooling to 4°C for needle-like crystals (yield: 75–80%) .
  • Alternative: Ethyl acetate/hexane (1:3) for higher purity (>98%) but lower yield (60–65%) .

Advanced: How can the compound’s photostability be evaluated for material science applications?

Answer:

  • UV-Vis spectroscopy: Monitor absorbance at λmax (280 nm) under simulated sunlight (AM 1.5G, 100 mW/cm²) for 24 hr. Degradation <5% indicates stability .
  • Mass spectrometry: Identify photodegradation products (e.g., decarboxylated derivatives) via LC-MS/MS .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation: Use fume hoods to limit inhalation exposure; LD50 (oral, rat) is estimated at 1200 mg/kg .
  • Spill management: Absorb with vermiculite and dispose as hazardous waste .

Advanced: What strategies enhance the compound’s bioavailability in pharmacokinetic studies?

Answer:

  • Prodrug design: Synthesize ethyl ester derivatives to improve lipophilicity (logP increase from 2.1 to 3.4) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release in vivo .

Advanced: How does the compound interact with COX-2 enzymes in anti-inflammatory assays?

Answer:

  • In vitro inhibition: IC50 of 1.8 µM (COX-2) vs. 22 µM (COX-1) using a fluorometric assay kit (Cayman Chemical) .
  • Molecular dynamics: Simulations show hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.